(2E)-2-[(3,4-dimethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide
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Overview
Description
(2E)-2-[(3,4-dimethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a phenyl group and a dimethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3,4-dimethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide typically involves the condensation of 3,4-dimethoxyaniline with a suitable aldehyde or ketone, followed by the introduction of the butanamide moiety. The reaction conditions often require the use of a catalyst, such as an acid or base, to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3,4-dimethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-2-[(3,4-dimethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-[(3,4-dimethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound is used as a photoinitiator in polymerization reactions.
2-(Difluoromethoxy)aniline: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
(2E)-2-[(3,4-dimethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyaniline moiety with a butanamide backbone makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2E)-2-[(3,4-dimethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)16(19(23)21-14-7-5-4-6-8-14)12-20-15-9-10-17(24-2)18(11-15)25-3/h4-12,20H,1-3H3,(H,21,23)/b16-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLFNCMZLLVERU-FOWTUZBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=C(C=C1)OC)OC)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC(=C(C=C1)OC)OC)/C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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